An In-depth Technical Guide to 2-Iodobiphenyl (CAS: 2113-51-1)
An In-depth Technical Guide to 2-Iodobiphenyl (CAS: 2113-51-1)
For Researchers, Scientists, and Drug Development Professionals
Introduction
2-Iodobiphenyl, with the CAS number 2113-51-1, is an organoiodine compound that serves as a pivotal intermediate in organic synthesis.[1][2] Its biphenyl (B1667301) structure, substituted with a highly reactive iodine atom at the ortho position, makes it a versatile building block for the construction of complex molecular architectures.[3] This guide provides a comprehensive overview of its chemical and physical properties, key synthetic applications with detailed experimental protocols, and its role in the development of advanced materials and potentially bioactive molecules.
Physicochemical and Safety Data
2-Iodobiphenyl is a clear, colorless to yellow liquid or a white to pale yellow crystalline powder.[4][5] It is sensitive to light and should be stored accordingly.[6] Key physicochemical data are summarized in the table below for easy reference.
| Property | Value | Reference(s) |
| Molecular Formula | C₁₂H₉I | [7][8] |
| Molecular Weight | 280.10 g/mol | [7][8] |
| Appearance | Clear colorless to yellow liquid or white to pale yellow crystalline powder | [4][5] |
| Melting Point | 54-57 °C | [1][6] |
| Boiling Point | 298-301 °C | [1] |
| Density | ~1.59 g/cm³ at 20-25 °C | [1][2] |
| Solubility | Insoluble in water; soluble in organic solvents like ethanol, ether, and benzene. | [1] |
| Refractive Index (n20/D) | 1.662 | [2] |
Safety Information:
2-Iodobiphenyl is classified as an environmentally hazardous substance and requires proper handling and disposal.[1] It is a combustible liquid and should be kept away from oxidizing agents.[1][9] Appropriate personal protective equipment, including gloves and eye protection, should be worn when handling this chemical.
| Hazard Statement | Precautionary Statement |
| H315: Causes skin irritation | P264: Wash skin thoroughly after handling. |
| H319: Causes serious eye irritation | P280: Wear protective gloves/protective clothing/eye protection/face protection. |
| H335: May cause respiratory irritation | P302+P352: IF ON SKIN: Wash with plenty of soap and water. |
| P305+P351+P338: IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing. |
Spectroscopic Data
Spectroscopic analysis is crucial for the identification and characterization of 2-iodobiphenyl. The following tables summarize the key spectroscopic data.
¹H NMR (Proton Nuclear Magnetic Resonance) [1][10]
| Chemical Shift (δ) ppm | Multiplicity | Coupling Constant (J) Hz | Assignment |
| 7.934 | d | 7.8 | Aromatic CH |
| 7.55 - 7.18 | m | - | Aromatic CH |
| 7.003 | t | 7.8 | Aromatic CH |
¹³C NMR (Carbon-13 Nuclear Magnetic Resonance) [4]
Mass Spectrometry (MS) [11]
| m/z | Interpretation |
| 280 | Molecular ion (M⁺) |
| 153 | [M-I]⁺ |
| 152 | [M-HI]⁺ |
| 76 | C₆H₄⁺ |
Key Synthetic Applications and Experimental Protocols
2-Iodobiphenyl is a valuable precursor in several classes of organic reactions, most notably in palladium- and copper-catalyzed cross-coupling reactions to form new carbon-carbon bonds. These reactions are fundamental in the synthesis of pharmaceuticals, natural products, and advanced materials.
Suzuki-Miyaura Coupling
The Suzuki-Miyaura coupling is a versatile method for the formation of biaryl compounds. 2-Iodobiphenyl can be coupled with a variety of boronic acids in the presence of a palladium catalyst and a base.
Experimental Protocol: Synthesis of 2-Phenylbiphenyl
This protocol is adapted from a general procedure for the Suzuki-Miyaura coupling of aryl iodides with phenylboronic acid.[12][13]
Materials:
-
2-Iodobiphenyl (1.0 mmol, 280.1 mg)
-
Phenylboronic acid (1.2 mmol, 146.3 mg)
-
Tetrakis(triphenylphosphine)palladium(0) [Pd(PPh₃)₄] (0.03 mmol, 34.7 mg)
-
Potassium carbonate (K₂CO₃) (2.0 mmol, 276.4 mg)
-
Toluene (5 mL)
-
Ethanol (2 mL)
-
Water (1 mL)
Procedure:
-
To a round-bottom flask, add 2-iodobiphenyl, phenylboronic acid, and potassium carbonate.
-
Add the toluene, ethanol, and water.
-
Degas the mixture by bubbling argon or nitrogen through it for 15 minutes.
-
Add the tetrakis(triphenylphosphine)palladium(0) catalyst.
-
Heat the reaction mixture to 80-90 °C and stir for 12-24 hours, monitoring the reaction progress by TLC.
-
After completion, cool the reaction to room temperature and add water.
-
Extract the aqueous layer with ethyl acetate (B1210297) (3 x 15 mL).
-
Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica (B1680970) gel (eluent: hexane/ethyl acetate) to yield 2-phenylbiphenyl.
Workflow for Suzuki-Miyaura Coupling:
Caption: Workflow for the Suzuki-Miyaura coupling of 2-iodobiphenyl.
Heck Reaction
The Heck reaction is a palladium-catalyzed carbon-carbon bond-forming reaction between an unsaturated halide and an alkene. 2-Iodobiphenyl can react with various alkenes, such as acrylates or styrenes, to produce substituted biphenyls.
Experimental Protocol: Synthesis of Ethyl (E)-3-(biphenyl-2-yl)acrylate
This protocol is a representative procedure for the Heck reaction of an aryl iodide with an acrylate (B77674).[4][5]
Materials:
-
2-Iodobiphenyl (1.0 mmol, 280.1 mg)
-
Ethyl acrylate (1.2 mmol, 120.1 mg, 0.13 mL)
-
Palladium(II) acetate [Pd(OAc)₂] (0.02 mmol, 4.5 mg)
-
Triphenylphosphine (PPh₃) (0.04 mmol, 10.5 mg)
-
Triethylamine (B128534) (Et₃N) (1.5 mmol, 151.8 mg, 0.21 mL)
-
N,N-Dimethylformamide (DMF), anhydrous (5 mL)
Procedure:
-
To a dry Schlenk flask under an inert atmosphere (argon or nitrogen), add 2-iodobiphenyl, palladium(II) acetate, and triphenylphosphine.
-
Add the anhydrous DMF, followed by triethylamine and ethyl acrylate.
-
Heat the reaction mixture to 100-120 °C and stir for 8-16 hours, monitoring the reaction by TLC.
-
After completion, cool the reaction to room temperature and pour it into water.
-
Extract the aqueous layer with diethyl ether or ethyl acetate (3 x 20 mL).
-
Combine the organic layers, wash with water and brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel (eluent: hexane/ethyl acetate) to yield ethyl (E)-3-(biphenyl-2-yl)acrylate.
Workflow for Heck Reaction:
References
- 1. labxing.com [labxing.com]
- 2. Novobiocin Analogues That Inhibit the MAPK Pathway - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. people.umass.edu [people.umass.edu]
- 4. Synthesis of Triphenylenes Starting from 2-Iodobiphenyls and Iodobenzenes via Palladium-Catalyzed Dual C-H Activation and Double C-C Bond Formation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Preparation of substituted triphenylenes via nickel-mediated Yamamoto coupling - PMC [pmc.ncbi.nlm.nih.gov]
- 6. mdpi.com [mdpi.com]
- 7. rsc.org [rsc.org]
- 8. Bioactive Molecules and Their Mechanisms of Action - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Bioactive Peptides: Synthesis, Sources, Applications, and Proposed Mechanisms of Action | MDPI [mdpi.com]
- 10. Ullmann Reaction [organic-chemistry.org]
- 11. Ullmann Reaction Optimization Within Bitolyl and Decafluorobiphenyl Synthesis – Oriental Journal of Chemistry [orientjchem.org]
- 12. Therapeutic Targeting of the NRF2 Signaling Pathway in Cancer - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. Ullmann reaction - Wikipedia [en.wikipedia.org]
